molecular formula C7H6BrN5 B13912121 5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine

5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine

Cat. No.: B13912121
M. Wt: 240.06 g/mol
InChI Key: OLZLLHIWVALWDX-UHFFFAOYSA-N
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Description

5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine typically involves the following steps:

    Bromination: The starting material, 3-Pyridinamine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This step introduces the bromine atom at the 5-position of the pyridine ring.

    Triazole Formation: The brominated intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting the brominated pyridine with an azide and an alkyne to form the 1H-1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

    Oxidation and Reduction: Oxidizing agents (e.g., mCPBA) and reducing agents (e.g., NaBH4).

    Coupling Reactions: Palladium catalysts, ligands (e.g., PPh3), and bases (e.g., K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and thermal stability.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

Mechanism of Action

The mechanism of action of 5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxypyridine
  • 6-bromo-1H-1,2,3-triazole
  • 3-amino-5-bromo-1H-pyridin-2-one

Uniqueness

5-bromo-6-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is unique due to the presence of both a bromine atom and a triazole ring on the pyridine scaffold. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical transformations and applications.

Properties

Molecular Formula

C7H6BrN5

Molecular Weight

240.06 g/mol

IUPAC Name

5-bromo-6-(triazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C7H6BrN5/c8-6-3-5(9)4-10-7(6)13-2-1-11-12-13/h1-4H,9H2

InChI Key

OLZLLHIWVALWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C2=C(C=C(C=N2)N)Br

Origin of Product

United States

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